Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) is a complex compound that belongs to the class of phthalocyanine complexes. These compounds are known for their extensive applications in various fields due to their unique chemical and physical properties. The gadolinium ion in this compound is coordinated with two phthalocyanine ligands, which are large, aromatic, and planar structures. This coordination imparts unique electronic and magnetic properties to the compound, making it useful in various scientific and industrial applications .
Preparation Methods
The synthesis of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) typically involves the reaction of gadolinium salts with phthalocyanine precursors under specific conditions. One common method involves the use of gadolinium chloride and phthalonitrile in the presence of a base such as sodium or potassium hydroxide. The reaction is usually carried out in a high-boiling solvent like quinoline or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized phthalocyanine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the phthalocyanine ligands.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the phthalocyanine ligands are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalocyanine quinones, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .
Scientific Research Applications
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: In biological research, the compound is used as a contrast agent in magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Medicine: The compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments due to its intense coloration and stability.
Mechanism of Action
The mechanism of action of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) varies depending on its application:
Catalysis: In catalytic reactions, the compound’s unique electronic structure facilitates the transfer of electrons, thereby accelerating the reaction rate.
MRI Contrast Agent: As an MRI contrast agent, the paramagnetic gadolinium ion enhances the relaxation rates of water protons in the body, leading to improved image contrast.
Photodynamic Therapy: In PDT, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in targeted tissues.
Comparison with Similar Compounds
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) can be compared with other similar compounds such as:
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-): Similar in structure but contains lutetium instead of gadolinium.
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-): Contains ytterbium and is used in applications requiring specific electronic properties.
Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]neodymate(1-): Contains neodymium and is used in applications involving magnetic and optical properties.
The uniqueness of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) lies in its combination of gadolinium’s paramagnetic properties with the versatile phthalocyanine ligands, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
12393-09-8 |
---|---|
Molecular Formula |
C64H33GdN16 |
Molecular Weight |
1183.3 g/mol |
IUPAC Name |
gadolinium(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron |
InChI |
InChI=1S/2C32H16N8.Gd/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |
InChI Key |
VWFZQLGANGKJFS-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.